Home > Products > Screening Compounds P115708 > 3-(Piperidin-3-yl)propanamide
3-(Piperidin-3-yl)propanamide - 138304-79-7

3-(Piperidin-3-yl)propanamide

Catalog Number: EVT-3514512
CAS Number: 138304-79-7
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-2-(4-(3-(Piperidin-1-yl)propoxy)benzylamino)propanamide (1)

  • Compound Description: This compound is an (S)-enantiomer with structural similarities to 3-(Piperidin-3-yl)propanamide. It was investigated for its anticonvulsant effects in various seizure models but did not show significant protection. []
  • Relevance: Both (S)-2-(4-(3-(Piperidin-1-yl)propoxy)benzylamino)propanamide and 3-(Piperidin-3-yl)propanamide share a propanamide moiety and a piperidine ring. The key structural difference lies in the substitution on the piperidine ring and the presence of a benzylamino group linked by a propoxy linker in compound 1.

(R)-2-(4-(3-(Piperidin-1-yl)propoxy)benzylamino)propanamide (2)

  • Compound Description: This (R)-enantiomer is a structural analog of compound 1 and also shares structural similarities with 3-(Piperidin-3-yl)propanamide. Unlike compound 1, it demonstrated moderate anticonvulsant activity in maximal electroshock (MES) and strychnine-induced seizure models. []
  • Relevance: This compound also shares the propanamide moiety and piperidine ring with 3-(Piperidin-3-yl)propanamide. The difference lies in the substitution on the piperidine and the presence of a benzylamino group linked by a propoxy linker in compound 2. The research highlights the stereoselectivity of these compounds and their potential as anticonvulsants.

(R)-2-(4-((4-(3-(Piperidin-1-yl)propoxy)phenyl)methoxy)benzylamino)propanamide (3)

  • Compound Description: This compound is a bulkier analog of the (R)-enantiomer (compound 2), where the 3-piperidinopropan-1-ol moiety is replaced with a (4-(3-(piperidin-1-yl)propoxy)phenyl)methanol group. It exhibited significant dose-dependent anticonvulsant effects in MES and pentylenetetrazole (PTZ)-induced seizure models, showing superior protection compared to the standard H3R inverse agonist/antagonist pitolisant. []
  • Relevance: Compound 3 retains the propanamide group and piperidine ring found in 3-(Piperidin-3-yl)propanamide. The significant structural differences are in the extended linker and the additional phenyl ring present in compound 3. Its potent anticonvulsant activity suggests the importance of these structural modifications.

(S)-2-(4-((4-(3-(Piperidin-1-yl)propoxy)phenyl)methoxy)benzylamino)propanamide (4)

  • Compound Description: This (S)-enantiomer of compound 3 also demonstrated potent dose-dependent anticonvulsant activity, specifically providing full protection in PTZ-induced seizure models. []
  • Relevance: Similar to compound 3, compound 4 also shares the propanamide group and piperidine ring with 3-(Piperidin-3-yl)propanamide, differing in the extended linker and additional phenyl ring. This highlights the significance of stereochemistry and specific structural modifications in influencing the anticonvulsant profiles of these related compounds.

N,3-diphenyl-3-(piperidin-1-yl)propanamide (MB1)

  • Compound Description: This compound is a Mannich base synthesized from piperidine and investigated for its antioxidant and antimicrobial properties. It showed potent antimicrobial activity against specific bacterial and fungal strains. []
  • Relevance: Both N,3-diphenyl-3-(piperidin-1-yl)propanamide and 3-(Piperidin-3-yl)propanamide belong to the propanamide class and contain a piperidine ring. The difference lies in the substitution pattern on the propanamide nitrogen, with two phenyl groups replacing the single hydrogen in N,3-diphenyl-3-(piperidin-1-yl)propanamide.

3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (7a)

  • Compound Description: This compound is a member of a series of N-substituted 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide derivatives synthesized and evaluated as potential drug candidates for Alzheimer’s disease due to their inhibitory activity against acetylcholinesterase (AChE). []

N-(1-benzylpyrrolidin-3-yl)methyl-1-(5-phenylpyrimidin-2-yl)propanamide

  • Compound Description: This compound represents a class of small molecule CCR3 receptor antagonists being investigated for their potential in treating asthma and inflammatory conditions. []

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide (17)

  • Compound Description: This compound is a potent and selective FLT3 inhibitor with improved drug-like properties. It has demonstrated superior efficacy in preclinical models of FLT3-ITD-positive acute myeloid leukemia. []

N-{3-(adamantan-2-yloxy)-propyl}-3-(6-methyl-1,1-dioxo-2H-1λ6,2,4-benzothiadiazin-3-yl) propanamide (BTD)

  • Compound Description: This compound is a potent TRPC5 activator investigated for its potential in treating diabetic cardiac autonomic neuropathy (DCAN). It demonstrated promising results in ameliorating parasympathetic dysfunction associated with DCAN in preclinical studies. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: This compound is a potent and selective Akt inhibitor designed to have a lower risk of cutaneous toxicity compared to earlier Akt inhibitors. It is currently being investigated in clinical trials. []
  • Relevance: While structurally distinct from 3-(Piperidin-3-yl)propanamide, Hu7691 incorporates a piperidine ring within its structure, although not directly linked to the core benzamide group. This highlights the relevance of the piperidine ring as a common pharmacophore in various medicinal chemistry applications.

2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827)

  • Compound Description: This compound is a potent oral poly(ADP-ribose)polymerase (PARP) 1 and 2 inhibitor. It displays potent antiproliferation activity against BRCA1/2-deficient cancer cells and is currently in Phase I clinical trials. []

(S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762)

  • Compound Description: This compound is a checkpoint kinase (CHK1/2) inhibitor identified through structure-based design and optimization of thiophenecarboxamide ureas. It demonstrates strong potentiation of DNA-damaging agents in preclinical models and represents a promising candidate for cancer therapy. []

(2S)-2-amino-(3S)-3-(1-carbamimidoyl- piperidin-3-yl)-propanoic acid (SAPA)

  • Compound Description: SAPA is a constrained arginine mimic incorporated into peptidomimetic thrombin inhibitors. It enhances thrombin selectivity over trypsin by interacting differently with residue 192 (chymotrypsinogen numbering). []
  • Relevance: Although not a direct structural analog, SAPA shares the piperidine ring and propanamide moiety with 3-(Piperidin-3-yl)propanamide. The presence of an amino group at the alpha position to the carbonyl group in SAPA is notable. This comparison illustrates how modifying the spatial arrangement and introducing additional functional groups within the basic scaffold can alter target selectivity and biological activity.

4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile

  • Compound Description: This compound is a reversible inhibitor of lysine-specific demethylase 1 (LSD1) with potential application in cancer treatment. Its binding mode to LSD1 has been elucidated through crystallography, providing insights for designing more potent LSD1 inhibitors. []
Source and Classification

This compound can be classified under the category of propanamides, which are derivatives of propanoic acid where the hydroxyl group is replaced by an amide group. The presence of the piperidine ring adds to its classification as a cyclic amine, which is known for its diverse biological activities. The molecular formula for 3-(Piperidin-3-yl)propanamide is C8H16N2OC_8H_{16}N_2O, with a molecular weight of approximately 156.23 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(Piperidin-3-yl)propanamide can be achieved through several methods, primarily involving the reaction of piperidine derivatives with propanoyl chloride or other acylating agents. A common synthetic route includes:

  1. Starting Materials: Piperidine and propanoyl chloride.
  2. Reaction Conditions: The reaction is typically conducted in an anhydrous solvent such as dichloromethane or toluene, often in the presence of a base like triethylamine to neutralize the hydrochloric acid produced during the reaction.
  3. Procedure:
    • Dissolve piperidine in the chosen solvent.
    • Slowly add propanoyl chloride while stirring at room temperature or slightly elevated temperatures.
    • After completion, the mixture is quenched with water, and the organic layer is separated, washed, and dried to yield 3-(Piperidin-3-yl)propanamide.

This method has been optimized for yield and purity through various adjustments in temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Reactions and Technical Details

3-(Piperidin-3-yl)propanamide can participate in various chemical reactions due to its functional groups:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form piperidine and propanoic acid.
  2. Reduction: The amide group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
  3. Acylation: It can undergo further acylation reactions to form more complex derivatives.

Common Reagents and Conditions

  • Hydrolysis: Water, acid/base catalyst.
  • Reduction: Lithium aluminum hydride or sodium borohydride.
  • Acylation: Acyl chlorides or anhydrides under basic conditions.
Mechanism of Action

The mechanism of action for 3-(Piperidin-3-yl)propanamide involves its interaction with biological targets such as enzymes or receptors. The piperidine moiety may facilitate binding to specific sites, influencing biochemical pathways. For instance:

  1. Binding Affinity: The compound may exhibit binding affinity for neurotransmitter receptors due to structural similarities with natural ligands.
  2. Modulation of Activity: By binding to these receptors, it may modulate their activity, leading to physiological effects that are currently under investigation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar organic solvents like methanol and ethanol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture due to the amide functionality.
  • Reactivity: Reacts with strong acids/bases and can participate in nucleophilic substitution reactions.
Applications

Scientific Uses

3-(Piperidin-3-yl)propanamide has several notable applications:

  1. Medicinal Chemistry: Investigated as a potential lead compound for developing new pharmaceuticals targeting neurological disorders due to its structural properties.
  2. Organic Synthesis: Serves as a versatile building block for synthesizing more complex organic molecules in research laboratories.
  3. Biological Studies: Used in studies exploring receptor interactions and enzyme inhibition mechanisms.

Properties

CAS Number

138304-79-7

Product Name

3-(Piperidin-3-yl)propanamide

IUPAC Name

3-piperidin-3-ylpropanamide

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

InChI

InChI=1S/C8H16N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h7,10H,1-6H2,(H2,9,11)

InChI Key

FVGJUODBCPPKLO-UHFFFAOYSA-N

SMILES

C1CC(CNC1)CCC(=O)N

Canonical SMILES

C1CC(CNC1)CCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.